molecular formula C22H17N3 B12815031 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine

2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine

Cat. No.: B12815031
M. Wt: 323.4 g/mol
InChI Key: SJVPUWOURQRDHF-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine is a heterocyclic aromatic compound characterized by a triazine ring substituted with two phenyl groups and one p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine typically involves the reaction of benzamidine hydrochloride with (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through a cyclization mechanism to form the triazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced triazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine is unique due to its triazine ring, which imparts distinct electronic properties compared to pyrimidine and pyridine analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylphenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C22H17N3/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21(25-22)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

SJVPUWOURQRDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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